4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole
Overview
Description
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper(I) iodide (CuI) to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The phenyl ring can participate in EAS reactions, where electrophiles such as halogens or nitro groups are introduced.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitro compounds, and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and in the presence of suitable solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted pyrazoles .
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant containing a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Sulfoxaflor: An insecticide containing a trifluoromethyl group, known for its effectiveness against sap-feeding insects.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-15-6-8/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMFLPANYYKTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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